molecular formula C14H21NO3 B7925482 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B7925482
M. Wt: 251.32 g/mol
InChI Key: CKMIDFCXROKNGF-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol is a synthetic compound featuring a benzo[1,4]dioxin core fused with an ethanolamine side chain.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)15(6-7-16)10-12-4-3-5-13-14(12)18-9-8-17-13/h3-5,11,16H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMIDFCXROKNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Alpha2C Adrenergic Receptor Antagonism

Research indicates that compounds similar to 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol act as selective antagonists for the alpha2C adrenergic receptor subtype. This receptor is implicated in various central nervous system (CNS) disorders, making these compounds potential candidates for treating conditions such as:

  • Mental Illness : The modulation of alpha2C receptors may alleviate symptoms associated with stress-induced mental disturbances .
  • Pain Management : Alpha2C antagonists are being investigated for their role in pain modulation, potentially offering new avenues for analgesic therapies.

Central Nervous System Disorders

The unique structure of this compound allows it to interact with various neurotransmitter systems. Studies have shown that such compounds can influence:

  • Anxiety and Depression : By targeting adrenergic receptors, these compounds may help regulate mood and emotional responses.
  • Cognitive Function : Research is ongoing into how these compounds can enhance cognitive performance by modulating neurotransmitter release in the brain.

Case Studies and Research Findings

StudyFocusFindings
US8492549B2Pharmacological ActivityDemonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin can selectively antagonize alpha2C receptors, providing a basis for therapeutic applications in CNS disorders .
ChemicalBookSynthesis and PropertiesDetailed the synthesis pathways for obtaining this compound and highlighted its chemical stability and reactivity under various conditions .
PubChemBiological ActivityCompiled data on the biological activity of related compounds, indicating potential uses in pharmacology and toxicology studies .

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Structural Analogs with Thiazolidinone Derivatives

Three thiazolidinone derivatives (9l, 9m, 9n) share the 2,3-dihydro-benzo[1,4]dioxin motif but differ in substituents and functional groups (Table 1) .

Table 1: Structural and Physical Properties of Thiazolidinone Analogs

Compound Substituent on Thiazolidinone Melting Point (°C) Synthesis Conditions
9l 1,3-Benzodioxol-5-ylmethylene 172–233 (decomp.) 90°C (15 min) → 110°C (15 min)
9m 2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylene 170–243 (decomp.) 90°C (15 min) → 110°C (15 min)
9n 4-Hydroxy-3-methoxybenzylidene 202–204 90°C (30 min) → 110°C (30 min)

Key Observations :

  • Thermal Stability : 9l and 9m exhibit broader decomposition ranges compared to 9n, suggesting that the 4-hydroxy-3-methoxybenzylidene group enhances crystalline stability.
  • Synthesis : Longer reaction times for 9n imply steric or electronic challenges in forming the methoxy-substituted benzylidene group.

Receptor Selectivity in α2-Adrenergic Receptor (AR) Ligands

A 2008 compound, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, demonstrates >100-fold selectivity for α2C-AR over α2A-AR in rats . Unlike the target ethanolamine derivative, this analog features a nicotinamide group and diazepane ring, which likely enhance α2C-AR affinity. The benzo[1,4]dioxin moiety may contribute to CNS penetration, as evidenced by its adequate blood-brain barrier permeability (CNS score: 244).

Implications for Target Compound :

  • The ethanolamine group in the target compound may reduce α2C-AR selectivity compared to the nicotinamide analog but could improve solubility or metabolic stability.

PI3K Inhibitors with Benzo[1,4]dioxin/Oxazine Cores

European Patent EP 2,794,600 discloses 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors for treating rheumatoid arthritis . However, the ethanolamine side chain may alter binding kinetics compared to oxazine-based inhibitors.

Functional Group Variations: Acetic Acid Derivatives

lists analogs such as [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid, which replace the ethanolamine group with acetic acid . This substitution likely impacts:

  • Solubility : Acetic acid derivatives may exhibit higher polarity.
  • Bioavailability: Ethanolamine’s secondary alcohol could enhance membrane permeability.
  • Metabolism: Ethanolamine may undergo glucuronidation, whereas acetic acid derivatives might be substrates for carboxylase enzymes.

Biological Activity

The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol is a derivative of 2,3-dihydrobenzo[1,4]dioxin and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • IUPAC Name : 2-[(2,3-dihydrobenzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol

Pharmacological Properties

Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant biological activities, particularly as α₂C adrenergic receptor antagonists. These interactions are crucial for their potential therapeutic applications in various central nervous system (CNS) disorders.

The compound acts primarily as an antagonist at the α₂C adrenergic receptor. This receptor plays a critical role in modulating neurotransmitter release in the CNS, influencing conditions such as anxiety and depression. The structure-activity relationship (SAR) studies have highlighted specific structural features necessary for binding affinity and functional activity at this receptor subtype .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
α₂C Adrenergic AntagonismInhibition of neurotransmitter release
Enzyme InhibitionTargeting acetylcholinesterase and glucosidase
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Study 1: CNS Effects

A study conducted by researchers demonstrated that the compound effectively reduced anxiety-like behaviors in rodent models. The administration of the compound resulted in significant alterations in the behavior patterns indicative of reduced anxiety levels, correlating with its action on α₂C receptors .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives of the compound were tested against acetylcholinesterase and α-glucosidase. The results indicated notable inhibitory effects, suggesting potential applications in treating Alzheimer's disease and type 2 diabetes mellitus .

Case Study 3: Anticancer Activity

Research exploring the anticancer properties revealed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .

Q & A

Q. How can researchers differentiate between direct target engagement and downstream signaling effects?

  • Methodology : CRISPR-mediated gene knockout or siRNA silencing of the putative target (e.g., 5-HT1A) in cell lines validates mechanism. Rescue experiments (reintroducing the target gene) confirm specificity, as demonstrated in studies of similar antipsychotics .

Tables of Key Data

Q. Table 1. Kinase Selectivity Profile of D4476 (50 µM)

Kinase% InhibitionReference
CK1α95
PI3Kγ12
GSK3β8

Q. Table 2. Pharmacokinetic Parameters of S-16924 in Rats

ParameterValueMethodReference
Plasma half-life2.3 hoursLC-MS/MS
Brain penetration4:1 (plasma:brain)Microdialysis

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